(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 28252-55-3
VCID: VC0555487
InChI: InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H/t18-;/m0./s1
SMILES: COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl
Molecular Formula: C21H26N2O5 · HCl
Molecular Weight: 422.91

(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride

CAS No.: 28252-55-3

Cat. No.: VC0555487

Molecular Formula: C21H26N2O5 · HCl

Molecular Weight: 422.91

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride - 28252-55-3

Specification

CAS No. 28252-55-3
Molecular Formula C21H26N2O5 · HCl
Molecular Weight 422.91
IUPAC Name methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride
Standard InChI InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H/t18-;/m0./s1
SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl

Introduction

Identification and Nomenclature

The compound (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride is precisely identified through various chemical identifiers that facilitate its recognition in chemical databases and literature.

Chemical Identifiers

The following table presents the key chemical identifiers for the compound:

IdentifierValue
CAS Number28252-55-3
Molecular FormulaC21H26N2O5 · HCl (or C21H27ClN2O5)
Molecular Weight422.91 g/mol
IUPAC Namemethyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride
PubChem Compound ID74889899

The compound is registered with CAS number 28252-55-3, which serves as its unique identifier in chemical databases. Its molecular formula C21H26N2O5 · HCl indicates the presence of 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and one hydrochloride molecule.

Structural Representation

The structural representation of the compound can be expressed through various notations:

Notation TypeRepresentation
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl
Standard InChIInChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H/t18-;/m0./s1

These structural representations provide a detailed description of the compound's molecular structure, highlighting its key functional groups and stereochemical configuration.

Structural Characteristics

The compound (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride features several important structural elements that contribute to its chemical behavior and applications.

Key Structural Elements

The compound incorporates several functional groups:

  • A primary amine group at the C-2 position (α-position)

  • A methyl ester group at the C-1 position

  • An amide linkage at the C-5 position

  • A bis(4-methoxyphenyl)methyl group attached to the amide nitrogen

  • Two methoxy groups, one on each of the phenyl rings

  • A hydrochloride salt form of the primary amine

The compound maintains the S-configuration at the C-2 chiral center, which is an important feature for its biological activity and applications in stereoselective synthesis.

Structural Comparison with Related Compounds

When compared to the parent compound methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate (without the hydrochloride), the hydrochloride salt form provides enhanced stability and solubility properties that are advantageous for various applications .

The compound shares structural similarities with several related amino acid derivatives, including L-glutamic acid methyl ester derivatives. The primary structure is based on a modified glutamic acid scaffold where the γ-carboxyl group has been converted to an amide with the bis(4-methoxyphenyl)methyl moiety .

Physical and Chemical Properties

The physical and chemical properties of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride significantly influence its behavior in various applications and research contexts.

Physical Properties

PropertyValue
Physical StateWhite Solid
Molecular Weight422.91 g/mol
SolubilityModerately soluble in polar organic solvents
Storage Recommendation2-8°C (recommended)

The compound appears as a white solid at room temperature and exhibits moderate solubility in polar organic solvents like methanol and dimethylsulfoxide (DMSO) .

Chemical Properties

The compound contains multiple reactive functional groups that influence its chemical behavior:

  • The primary amine group (α-amino) is protonated in the hydrochloride salt form, making it less nucleophilic but more water-soluble

  • The methyl ester group is susceptible to hydrolysis under basic conditions

  • The amide bond is relatively stable under neutral conditions but can be cleaved under strong acidic or basic conditions

  • The methoxy groups on the phenyl rings contribute to the compound's solubility in organic solvents

The S-configuration at the α-carbon is crucial for its stereochemical properties and can influence its interactions with other chiral molecules or biological systems.

Synthesis and Preparation

The synthesis of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride typically involves multi-step processes starting from suitable amino acid precursors.

Purification Methods

Purification of the final compound typically involves:

  • Column chromatography (silica gel, with appropriate solvent systems)

  • Recrystallization from suitable solvent systems

  • Salt formation to improve purity and stability

The final product is typically characterized using analytical techniques such as NMR, HPLC, and LC-MS to confirm its structure and purity .

Applications and Research Significance

(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride has several important applications in research and development.

Pharmaceutical Applications

The compound serves as an important building block in pharmaceutical research and development, particularly in areas involving:

  • Peptidomimetic drug development

  • Structure-activity relationship studies

  • Development of enzyme inhibitors

  • Chiral drug synthesis

Its unique structure, combining a modified amino acid with a bis(4-methoxyphenyl)methyl group, makes it valuable for the synthesis of more complex molecules with potential therapeutic applications.

Research Applications

In research settings, the compound is utilized in:

  • Chemical biology studies investigating protein-ligand interactions

  • Development of new synthetic methodologies

  • Studies of stereoselective reactions

  • Preparation of chiral auxiliaries and catalysts

The compound's well-defined stereochemistry and multiple functional groups make it an excellent candidate for diverse chemical transformations and modifications in research contexts.

Related Compounds

Several structurally related compounds share similarities with (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride, providing context for understanding its place within a broader family of chemicals.

Structural Analogs

Key related compounds include:

  • Methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate - The free base form of the target compound, which lacks the hydrochloride salt component

  • 2-Amino-5-(methylamino)-5-oxopentanoic acid - A simplified analog with a methyl group replacing the bis(4-methoxyphenyl)methyl moiety

  • (S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride - A related glutamic acid derivative with a methoxy group at the γ-position instead of the bis(4-methoxyphenyl)methylamino group

  • Methyl 2-amino-2-methyl-5-oxopentanoate - A structural variant with methylation at the α-position

Comparison Table of Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate HClC21H27ClN2O5422.91 g/molTarget compound (reference)
Methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoateC21H26N2O5386.4 g/molFree base form (no HCl)
2-Amino-5-(methylamino)-5-oxopentanoic acidC6H12N2O3160.17 g/molSimple methyl group on amide nitrogen
(S)-2-Amino-5-methoxy-5-oxopentanoic acid HClC6H12ClNO4197.62 g/molMethyl ester at γ-position instead of amide
Methyl 2-amino-2-methyl-5-oxopentanoateC7H13NO3159.18 g/molMethyl group at α-position

These related compounds demonstrate the structural diversity within this family of amino acid derivatives and highlight the unique features of the target compound .

SupplierPurityAvailable SizesPrice Range (USD)
Moldb95%1g, 5g, 25g$263.0 - $2373.0
VulcanchemNot specifiedNot specifiedNot specified

The lead time for delivery is typically 1-3 weeks, and the compound is categorized as a research chemical for laboratory use only .

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